molecular formula C26H52O2 B14701139 Docosanoic acid, butyl ester CAS No. 26718-96-7

Docosanoic acid, butyl ester

Cat. No.: B14701139
CAS No.: 26718-96-7
M. Wt: 396.7 g/mol
InChI Key: SLUTZBDOCDXRSH-UHFFFAOYSA-N
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Description

Docosanoic acid, butyl ester, also known as butyl behenate, is an ester derived from docosanoic acid and butanol. It is a long-chain fatty acid ester with the molecular formula C26H52O2. This compound is commonly used in various industrial applications due to its unique chemical properties, such as its high melting point and hydrophobic nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

Docosanoic acid, butyl ester can be synthesized through the esterification of docosanoic acid with butanol. The reaction typically involves heating the carboxylic acid (docosanoic acid) with the alcohol (butanol) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is as follows:

Docosanoic acid+ButanolAcid CatalystDocosanoic acid, butyl ester+Water\text{Docosanoic acid} + \text{Butanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Docosanoic acid+ButanolAcid Catalyst​Docosanoic acid, butyl ester+Water

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. These processes use large-scale reactors where the reactants are continuously fed, and the ester product is continuously removed. This method enhances the efficiency and yield of the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

Docosanoic acid, butyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back into docosanoic acid and butanol in the presence of water and an acid or base catalyst.

    Transesterification: It can react with another alcohol to form a different ester and butanol.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products Formed

    Hydrolysis: Docosanoic acid and butanol.

    Transesterification: A different ester and butanol.

    Reduction: Docosanol and butanol.

Scientific Research Applications

Docosanoic acid, butyl ester has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.

    Biology: Studied for its role in lipid metabolism and as a component in lipid-based drug delivery systems.

    Medicine: Investigated for its potential use in topical formulations due to its emollient properties.

    Industry: Utilized in the production of cosmetics, lubricants, and plasticizers due to its stability and hydrophobic nature.

Mechanism of Action

The mechanism of action of docosanoic acid, butyl ester primarily involves its interaction with lipid membranes. As a long-chain fatty acid ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in topical formulations where it enhances the skin’s barrier function and provides moisturizing effects.

Comparison with Similar Compounds

Similar Compounds

    Docosanoic acid, methyl ester: Similar in structure but with a methyl group instead of a butyl group.

    Docosanoic acid, ethyl ester: Similar in structure but with an ethyl group instead of a butyl group.

    Docosanoic acid, docosyl ester: An ester of docosanoic acid with docosanol.

Uniqueness

Docosanoic acid, butyl ester is unique due to its specific chain length and the presence of a butyl group, which imparts distinct physical and chemical properties. Compared to its methyl and ethyl counterparts, the butyl ester has a higher molecular weight and melting point, making it more suitable for applications requiring higher thermal stability.

Properties

CAS No.

26718-96-7

Molecular Formula

C26H52O2

Molecular Weight

396.7 g/mol

IUPAC Name

butyl docosanoate

InChI

InChI=1S/C26H52O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26(27)28-25-6-4-2/h3-25H2,1-2H3

InChI Key

SLUTZBDOCDXRSH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCC

Origin of Product

United States

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